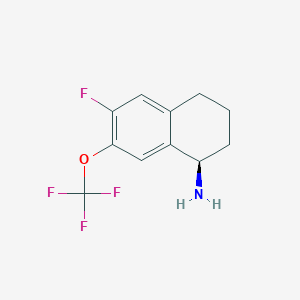
Methyl (R)-2-amino-3-(5-fluoropyridin-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ®-2-amino-3-(5-fluoropyridin-2-yl)propanoate is a chemical compound with the molecular formula C9H11FN2O2 It is a derivative of propanoate, featuring a fluoropyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-3-(5-fluoropyridin-2-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoropyridine and ®-2-amino-3-hydroxypropanoic acid.
Reaction Conditions: The reaction involves esterification of ®-2-amino-3-hydroxypropanoic acid with methanol in the presence of a suitable catalyst, such as sulfuric acid, to form the methyl ester.
Fluoropyridine Introduction: The 5-fluoropyridine moiety is introduced through a nucleophilic substitution reaction, where the amino group of the propanoate attacks the fluoropyridine ring, forming the desired product.
Industrial Production Methods
Industrial production of Methyl ®-2-amino-3-(5-fluoropyridin-2-yl)propanoate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl ®-2-amino-3-(5-fluoropyridin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Oxo derivatives such as ketones and aldehydes.
Reduction: Amine and alcohol derivatives.
Substitution: Various substituted fluoropyridine derivatives.
Applications De Recherche Scientifique
Methyl ®-2-amino-3-(5-fluoropyridin-2-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl ®-2-amino-3-(5-fluoropyridin-2-yl)propanoate involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl ®-2-amino-3-(5-chloropyridin-2-yl)propanoate: Similar structure but with a chlorine atom instead of fluorine.
Methyl ®-2-amino-3-(5-bromopyridin-2-yl)propanoate: Similar structure but with a bromine atom instead of fluorine.
Methyl ®-2-amino-3-(5-iodopyridin-2-yl)propanoate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The uniqueness of Methyl ®-2-amino-3-(5-fluoropyridin-2-yl)propanoate lies in its fluorine atom, which imparts distinct electronic and steric properties. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C9H11FN2O2 |
|---|---|
Poids moléculaire |
198.19 g/mol |
Nom IUPAC |
methyl (2R)-2-amino-3-(5-fluoropyridin-2-yl)propanoate |
InChI |
InChI=1S/C9H11FN2O2/c1-14-9(13)8(11)4-7-3-2-6(10)5-12-7/h2-3,5,8H,4,11H2,1H3/t8-/m1/s1 |
Clé InChI |
VFWPDVXYVUFANT-MRVPVSSYSA-N |
SMILES isomérique |
COC(=O)[C@@H](CC1=NC=C(C=C1)F)N |
SMILES canonique |
COC(=O)C(CC1=NC=C(C=C1)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Dodecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B15219644.png)



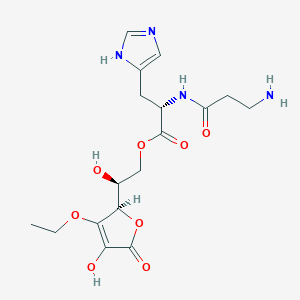
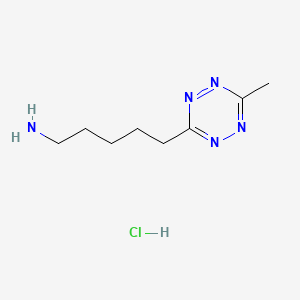

![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-benzo[b]thien-5-ylhexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15219695.png)
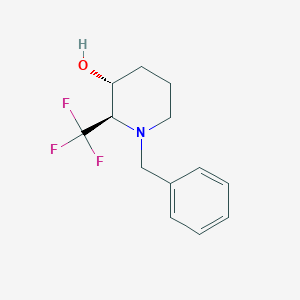

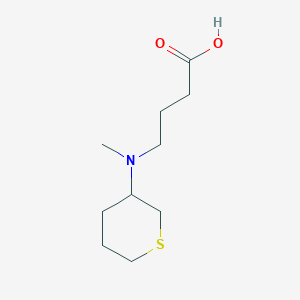
![(5H-imidazo[5,1-a]isoindol-5-yl)methanamine](/img/structure/B15219722.png)
![Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethyl)phenyl]-1-imidazolidinyl]-](/img/structure/B15219725.png)
